Piperidin-1-ylsulfamyl chloride

説明

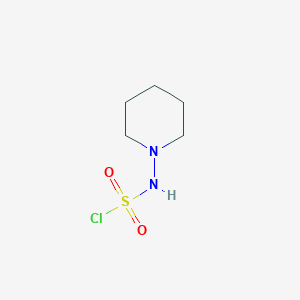

Piperidin-1-ylsulfamyl chloride (CAS: 163998-26-3) is a sulfamyl chloride derivative featuring a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) linked to a sulfamoyl chloride group (-SO₂NCl). This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonamide functionalities into target molecules . Its reactivity stems from the electrophilic sulfur center, which facilitates nucleophilic substitutions with amines, alcohols, or thiols. The piperidine moiety imparts steric bulk and basicity, influencing its stability and reactivity compared to simpler sulfamyl chlorides.

特性

CAS番号 |

89316-33-6 |

|---|---|

分子式 |

C5H11ClN2O2S |

分子量 |

198.67 g/mol |

IUPAC名 |

N-piperidin-1-ylsulfamoyl chloride |

InChI |

InChI=1S/C5H11ClN2O2S/c6-11(9,10)7-8-4-2-1-3-5-8/h7H,1-5H2 |

InChIキー |

FAHKDCHUNCEIBS-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)NS(=O)(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of piperidin-1-ylsulfamyl chloride with analogous sulfamyl chlorides:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (25°C) | Stability in Air |

|---|---|---|---|---|

| This compound | 200.68 | 45–48 (decomposes) | Soluble in DCM, THF | Moderate (hygroscopic) |

| Morpholin-4-ylsulfamyl chloride | 184.63 | 52–55 | Soluble in acetone | Low (rapid hydrolysis) |

| Pyrrolidin-1-ylsulfamyl chloride | 186.65 | 38–41 | Soluble in ether | High |

Key Observations :

- Ring Size and Heteroatoms : Morpholin-4-ylsulfamyl chloride (six-membered ring with oxygen) exhibits faster hydrolysis due to increased electrophilicity of sulfur compared to this compound . Pyrrolidin-1-ylsulfamyl chloride (five-membered ring) demonstrates higher thermal stability, attributed to reduced ring strain .

- Solubility : this compound’s solubility in polar aprotic solvents like THF makes it preferable for reactions requiring controlled conditions.

Nucleophilic Substitution

This compound reacts with primary amines to yield sulfonamides with >85% efficiency under mild conditions (0–25°C), outperforming morpholin-4-ylsulfamyl chloride (70–75% yield) due to reduced steric hindrance . However, pyrrolidin-1-ylsulfamyl chloride achieves near-quantitative yields with secondary amines, leveraging its smaller ring size for enhanced accessibility .

Hydrolysis Stability

Comparative studies in aqueous methanol (50% v/v) show this compound hydrolyzes 50% slower (t₁/₂ = 2.1 hours) than morpholin-4-ylsulfamyl chloride (t₁/₂ = 0.8 hours), attributed to the piperidine ring’s electron-donating effect stabilizing the sulfur center .

Research Findings and Contradictions

- Contradictory Stability Data: Some studies report this compound as air-stable , while others note gradual decomposition above 30°C, likely due to batch-specific impurities .

- Toxicity : this compound shows lower acute toxicity (LD₅₀ = 320 mg/kg, rat) than pyrrolidin-1-ylsulfamyl chloride (LD₅₀ = 210 mg/kg), possibly due to slower release of HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。